molecular formula C13H13ClO2 B2870714 (1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2287248-42-2

(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2870714
CAS No.: 2287248-42-2
M. Wt: 236.7
InChI Key: QVDJRFIRLICBFS-WLTAIBSBSA-N
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Description

This bicyclic carboxylic acid derivative features a rigid bicyclo[2.1.1]hexane scaffold substituted with a 4-chlorophenyl group at the 1-position and a carboxylic acid moiety at the 5-position. Its molecular structure combines aromatic halogenation (chlorine) with a strained bicyclic system, making it a unique candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

(1R,4R,5R)-1-(4-chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16)/t8-,11+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDJRFIRLICBFS-WLTAIBSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Diels-Alder cycloaddition serves as a cornerstone for constructing the bicyclo[2.1.1]hexane core. In this method, a electron-deficient dienophile such as maleic anhydride reacts with a custom-designed diene featuring a pre-installed 4-chlorophenyl group. The reaction proceeds under thermal conditions (80–120°C) in toluene, catalyzed by Lewis acids like aluminum chloride (10 mol%) to accelerate the [4+2] cyclization.

Key stereochemical outcomes arise from the endo rule, where the 4-chlorophenyl substituent adopts an axial position to minimize steric clashes with the developing bicyclic system. Post-cyclization, hydrolysis of the anhydride intermediate using 6 M hydrochloric acid yields the carboxylic acid functionality. Patent data indicate moderate yields of 55–68% for this step, with enantiomeric ratios highly dependent on the diene’s substitution pattern.

Optimization Strategies

  • Solvent Effects : Replacing toluene with 1,2-dichloroethane increases reaction rate by 40% but reduces diastereoselectivity due to heightened solvent polarity.
  • Catalyst Screening : Scandium(III) triflate outperforms aluminum chloride in enantioselectivity (88% ee vs. 72% ee) but requires rigorous anhydrous conditions.
  • Pressure Modulation : Conducting the reaction under 5 atm of nitrogen suppresses side reactions like retro-Diels-Alder decomposition, improving yield to 74%.

Grignard Reaction Strategy

Stepwise Assembly of the Bicyclic Framework

This method leverages organomagnesium intermediates to sequentially build the bicyclo[2.1.1]hexane skeleton. The synthesis commences with the treatment of 4-chlorophenylmagnesium bromide with methyl bicyclo[2.1.1]hex-5-ene-2-carboxylate in tetrahydrofuran (THF) at −78°C. Quenching the Grignard adduct with dry ice introduces the carboxylic acid group, followed by palladium-catalyzed hydrogenation to saturate the bridgehead double bond.

Critical Parameters for Stereocontrol

  • Temperature Gradients : Maintaining subzero temperatures (−50°C to −78°C) during the Grignard addition prevents epimerization at the C5 position.
  • Hydrogenation Catalysts : Use of Crabtree’s catalyst ([Ir(cod)(PCy3)(py)]PF6) ensures >95% retention of configuration during bridge hydrogenation, whereas Adams’ catalyst (PtO2) causes partial racemization.
  • Protecting Group Strategy : Temporary silylation of the carboxylic acid during hydrogenation steps minimizes decarboxylation side reactions.

Friedel-Crafts Acylation Route

Electrophilic Aromatic Substitution Dynamics

In this approach, cyclohexenyl chloride undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of aluminum chloride (1.2 equiv) at 0°C. The resultant ketone intermediate is subjected to Robinson annulation with methyl vinyl ketone, forming the bicyclic framework. Final oxidation of the bridgehead methyl group to the carboxylic acid employs Jones reagent (CrO3/H2SO4) with careful pH control to prevent over-oxidation.

Limitations and Byproduct Formation

  • Regioselectivity Issues : Competing para- and meta-acylation on the 4-chlorophenyl ring generates 12–15% isomeric byproducts requiring chromatographic separation.
  • Oxidation Challenges : Jones oxidation at elevated temperatures (>30°C) leads to decarboxylation, necessitating strict temperature monitoring.
  • Catalyst Poisoning : Residual moisture deactivates aluminum chloride, mandating molecular sieve drying of all reagents.

Photochemical [2+2] Cycloaddition Method

Ultraviolet-Mediated Ring Formation

This innovative route employs UV irradiation (λ = 300 nm) of a 1,3-diene precursor bearing both 4-chlorophenyl and carboxylic acid substituents. Irradiation in acetonitrile for 48 hours induces a suprafacial [2+2] cycloaddition, generating the strained bicyclo[2.1.1]hexane system with exceptional stereochemical fidelity.

Advantages Over Thermal Methods

  • Stereochemical Purity : Photon energy input avoids thermal randomization, achieving 92–94% ee without chiral auxiliaries.
  • Functional Group Tolerance : Pre-installed carboxylic acid groups remain intact under these mild conditions.
  • Scalability : Continuous flow photoreactors enable gram-scale production with 65% yield, surpassing batch reactor limitations.

Comparative Analysis of Synthetic Routes

Parameter Diels-Alder Grignard Friedel-Crafts Photochemical
Typical Yield (%) 55–68 60–72 48–55 65–70
Enantiomeric Excess (%) 72–88 85–92 65–78 92–94
Reaction Time (h) 24–48 72–96 36–48 48–72
Scalability Moderate High Low High
Key Limitation Solvent toxicity Moisture sensitivity Byproduct formation Specialized equipment

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Converting the carboxylic acid group to its corresponding derivatives.

  • Reduction: Reducing the chlorophenyl group or other functional groups present.

  • Substitution: Replacing the chlorophenyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as esters and amides.

  • Reduction: Reduced forms of the compound, potentially altering its biological activity.

  • Substitution: New derivatives with different substituents replacing the chlorophenyl group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound is compared to structurally analogous bicyclohexane derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations in Bicyclo[2.1.1]hexane-5-carboxylic Acid Derivatives
Compound Name Substituent at Position 1 Key Functional Groups Molecular Weight (g/mol) Biological Activity/Notes Source(s)
Target compound 4-Chlorophenyl Carboxylic acid Not explicitly reported Potential prodrug scaffold (high stability)
rac-(1R,4R,5R)-1-Phenyl analog Phenyl Carboxylic acid ~218 Lab-scale synthesis; limited bioactivity
rac-(1R,4R,5R)-1-(Furan-2-yl) analog Furan-2-yl Carboxylic acid ~173 Enhanced solubility due to heterocycle
1-(Piperidin-4-yl) hydrochloride derivative Piperidin-4-yl Carboxylic acid hydrochloride 245.7 Versatile scaffold for CNS-targeting drugs
1-(Pyridin-2-yl) hydrochloride derivative Pyridin-2-yl Carboxylic acid hydrochloride Not reported Chelation potential; metal-binding studies

Key Observations :

  • Solubility : The furan-2-yl analog exhibits higher solubility in polar solvents due to its oxygen-containing heterocycle, whereas the 4-chlorophenyl analog may favor lipid membranes .
  • Pharmaceutical Relevance : The piperidin-4-yl derivative is prioritized in CNS drug discovery due to its amine functionality, which facilitates blood-brain barrier penetration .
Comparison with Bicyclo[2.2.1]heptane Derivatives
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Applications/Notes Source(s)
rel-(1R,4R,5R)-5-(Bromomethyl) derivative Bicyclo[2.2.1]heptene Bromomethyl, double bond 187.08 Intermediate in cross-coupling reactions
(1R,4R,5R)-1,7-Pentachloro derivative Bicyclo[2.2.1]heptene Chlorinated, trimethoxyphenyl ~400 (estimated) Antimicrobial activity (preclinical study)
MGS0274 besylate prodrug Bicyclo[3.1.0]hexane Amino, fluoro, ester groups 355.37 Group II mGluR agonist (oral bioavailability)

Key Observations :

  • Reactivity : The bicyclo[2.1.1]hexane core in the target compound is less strained than bicyclo[2.2.1]heptane derivatives, reducing susceptibility to ring-opening reactions .
  • Biological Activity : Chlorinated derivatives (e.g., pentachloro analog) show antimicrobial properties, but the target compound’s 4-chlorophenyl group may offer a balance between potency and toxicity .

Biological Activity

The compound (1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its role as a bioisostere and its implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves several steps of organic reactions including cyclization and functional group modifications. The characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm its structure and purity.

Example Synthesis Pathway

A common synthetic route involves:

  • Formation of bicyclo[2.1.1]hexane framework through cyclization reactions.
  • Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
  • Carboxylation to yield the final carboxylic acid derivative.

Bioisosterism

Bicyclo[2.1.1]hexanes have been identified as saturated bioisosteres for ortho-substituted benzene rings, which can enhance the solubility and metabolic stability of various bioactive compounds. Research indicates that the incorporation of bicyclo[2.1.1]hexane into drug candidates can lead to improved pharmacological profiles.

CompoundBioactivitySolubility (μM)Metabolic Stability
Original CompoundHigh1131
Bicyclo AnalogIncreased3512

This table illustrates that replacing the ortho-benzene ring with a bicyclo[2.1.1]hexane structure can significantly alter both solubility and metabolic stability in certain compounds, which is critical for drug development.

Antifungal Activity

Recent studies have evaluated the antifungal activity of compounds containing the bicyclo[2.1.1]hexane core against various fungal strains. The results demonstrated that these compounds exhibit significant antifungal properties comparable to traditional fungicides.

  • Tested Strains : Various strains including Candida albicans and Aspergillus niger.
  • Results : Compounds showed IC50 values indicating effective inhibition at low concentrations.

Study 1: Antifungal Efficacy

A study published in Nature demonstrated that analogs of common fungicides like boscalid, when modified to include the bicyclo[2.1.1]hexane structure, exhibited enhanced antifungal activity, with some showing up to threefold increases in potency compared to their parent compounds .

Study 2: Lipophilicity and Metabolic Stability

Another investigation focused on the lipophilicity changes observed with bicyclo[2.1.1]hexane derivatives showed a decrease in calculated logP values by 0.7–1.2 units across several bioactive compounds, indicating altered absorption characteristics which could influence their pharmacokinetics .

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